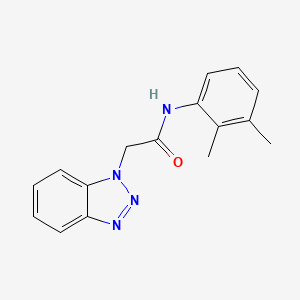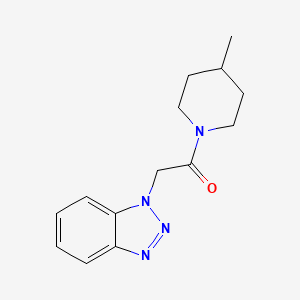![molecular formula C11H14N4 B7638615 2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7638615.png)
2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is a member of the pyridine family and contains a piperidine ring, which makes it structurally unique. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In
作用機序
The mechanism of action of 2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile involves the inhibition of certain enzymes and receptors. The compound has been shown to bind to the active site of kinases and prevent their activity, which leads to the inhibition of various signaling pathways. Additionally, the compound has been shown to bind to certain receptors in the brain, which results in the modulation of neurotransmitter release and uptake.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target that it inhibits. For example, inhibition of certain kinases can lead to the inhibition of cell proliferation and survival, which is desirable in the treatment of cancer. On the other hand, modulation of neurotransmitter release and uptake can lead to changes in mood and behavior, which is desirable in the treatment of psychiatric disorders.
実験室実験の利点と制限
2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile has several advantages and limitations for lab experiments. One advantage is its high yield synthesis method, which allows for large-scale production of the compound. Additionally, the compound has been shown to have high potency and selectivity for certain targets, which makes it a promising candidate for drug development. However, one limitation is the lack of information on the compound's pharmacokinetics and toxicology, which limits its potential applications in humans.
将来の方向性
There are several future directions for the study of 2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile. One direction is the further exploration of its potential as an antipsychotic agent, as it has shown promising results in preclinical studies. Another direction is the optimization of the compound's pharmacokinetics and toxicology, which will be necessary for its translation to human studies. Additionally, the compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases, should be explored.
合成法
2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile can be synthesized using various methods. One of the most common methods involves the reaction of 2-chloro-3-cyanopyridine with (S)-3-aminopiperidine in the presence of a base. This reaction results in the formation of the desired compound with a high yield. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
科学的研究の応用
2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile has potential applications in drug development due to its unique structural features. The compound has been studied for its ability to inhibit certain enzymes and receptors, which are involved in various physiological processes. For example, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in the development and progression of cancer. Additionally, the compound has been studied for its potential as an antipsychotic agent, as it has been shown to bind to certain receptors in the brain.
特性
IUPAC Name |
2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-7-9-3-1-5-14-11(9)15-6-2-4-10(13)8-15/h1,3,5,10H,2,4,6,8,13H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYSQFGAIXZPKF-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2=C(C=CC=N2)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

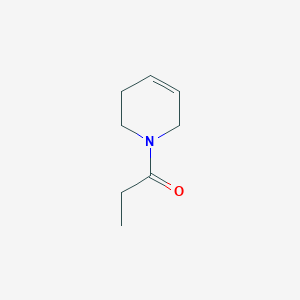

![2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)
![[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7638563.png)
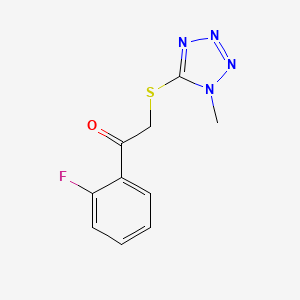
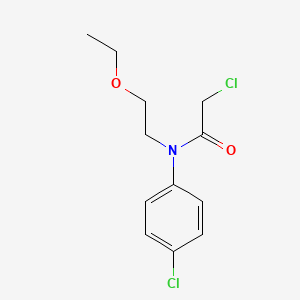
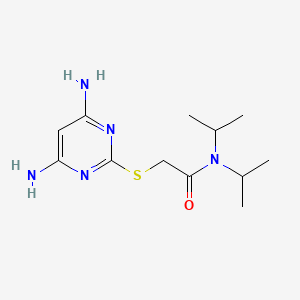
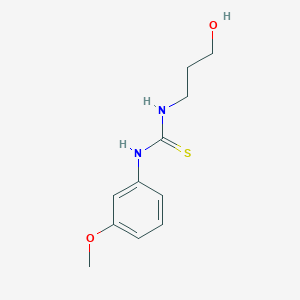

methanone](/img/structure/B7638604.png)
![N-[[(3R)-piperidin-3-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B7638611.png)
